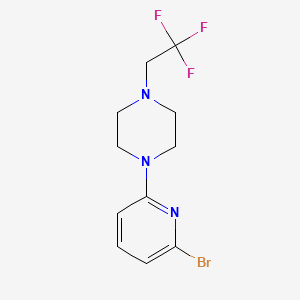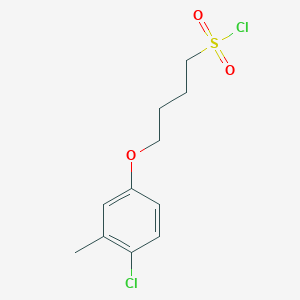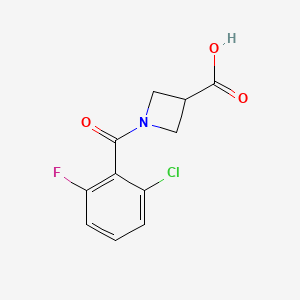
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Azetidines, the core structure of the compound, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid is defined by its molecular formula, C11H9ClFNO3. The azetidine core is a four-membered heterocycle, which is more stable than related aziridines due to a considerable ring strain .Chemical Reactions Analysis
Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid and its derivatives have been explored for their potential in various pharmacological applications. For example, azetidinones encompassing benzothiazole structures have been synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These compounds exhibit promising pharmacological properties due to their unique structural features (Gurupadayya et al., 2008).
Chemical Synthesis Techniques
The chemical synthesis of related compounds involves intricate techniques that offer insights into the reactivity and selectivity of organolithium reagents with halobenzoic acids. These methodologies highlight the nuanced differences in reaction pathways based on the halogen present and have implications for the synthesis of complex molecules, including those related to 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid (Gohier et al., 2003).
Herbicidal Activity
Research into similar compounds, such as 3-chloro-4-fluorobenzoylthiourea, has demonstrated significant herbicidal activity, suggesting that derivatives of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid could have potential applications in agriculture for the control of weeds and other undesired flora (Liu Chang-chun, 2006).
S1P1 Receptor Agonism
In the realm of medicinal chemistry, optimization of related compounds has led to the discovery of potent S1P1 receptor agonists with minimal activity at S1P3. Such compounds, including analogs of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid, are of interest for their potential to modulate immune responses and have implications for the treatment of conditions like multiple sclerosis (Lanman et al., 2011).
Antibacterial and Antifungal Properties
The synthesis of N-substituted-3-chloro-2-azetidinones, which are structurally related to 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid, has been explored for their antibacterial and antifungal properties. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential for development into novel antimicrobial agents (Chavan & Pai, 2007).
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWMVAYSFOPQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



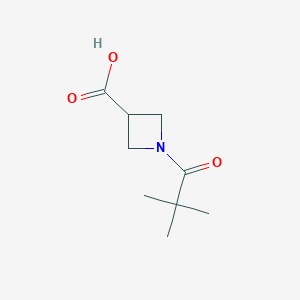

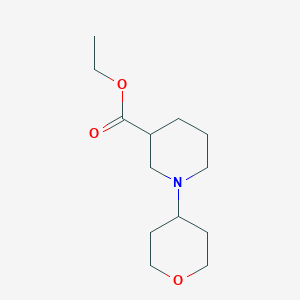
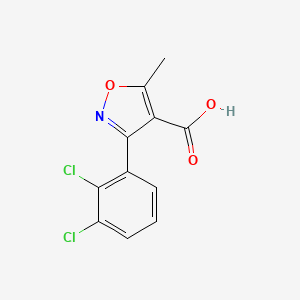

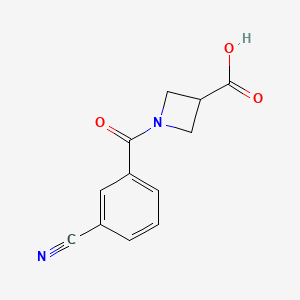
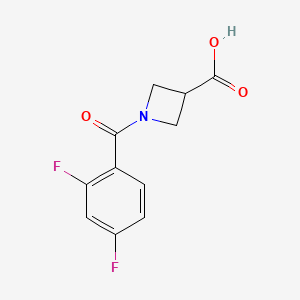
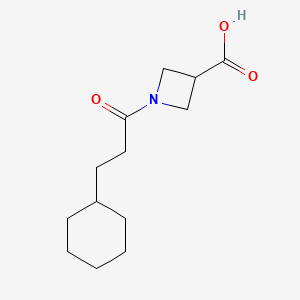
![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
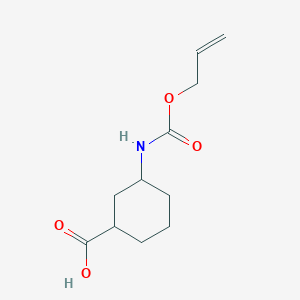
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)
